3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione
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Overview
Description
3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine ring with an isopropyl group at the third position and a phenylamino group at the fifth position
Synthetic Routes and Reaction Conditions:
Multicomponent Reaction: One common method involves a multicomponent reaction where an isopropylamine, phenyl isothiocyanate, and chloroacetic acid are reacted together under controlled conditions to form the desired thiazolidine-2,4-dione derivative.
Green Chemistry Approaches: Recent advancements have employed green chemistry techniques, such as using deep eutectic solvents, which act as both solvents and catalysts, to enhance the yield and purity of the compound.
Industrial Production Methods: Industrial production often involves optimizing the reaction conditions to maximize yield and minimize by-products. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors has also been explored to improve the scalability of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives with reduced functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine derivatives.
Mechanism of Action
Target of Action
The primary targets of 3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione are VEGFR-2 and EGFR tyrosine kinases . These receptors play a crucial role in cell proliferation and survival, making them important targets in cancer therapy .
Mode of Action
This compound interacts with its targets by inhibiting the activity of VEGFR-2 and EGFR tyrosine kinases . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, thereby exerting its anticancer effects .
Biochemical Pathways
The compound affects the VEGFR-2 and EGFR signaling pathways, which are involved in cell proliferation and survival . By inhibiting these pathways, the compound can disrupt the growth and survival of cancer cells .
Pharmacokinetics
In-silico adme studies suggest that the compound and its derivatives have drug-like properties . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and survival . This can lead to the death of cancer cells and potentially shrink tumors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other molecules in the environment can influence the compound’s interaction with its targets .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: Investigated for its anticancer properties and potential use in treating metabolic disorders such as diabetes.
Comparison with Similar Compounds
Thiazolidine-2,4-dione: The parent compound, which lacks the isopropyl and phenylamino groups.
5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione: A derivative with different substituents that exhibit varied biological activities.
5-(4-Bromo-phenylamino)-3-phenyl-thiazolidine-2,4-dione: Another derivative with a bromophenyl group instead of the isopropyl group.
Uniqueness: 3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the isopropyl group enhances its lipophilicity, while the phenylamino group contributes to its ability to interact with various biological targets .
Properties
IUPAC Name |
5-anilino-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-8(2)14-11(15)10(17-12(14)16)13-9-6-4-3-5-7-9/h3-8,10,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJRKBNMZSCQIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(SC1=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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